![molecular formula C10H13NO3 B1466205 1-(Cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid CAS No. 1341053-09-5](/img/structure/B1466205.png)
1-(Cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of azetidines, which are valuable compounds in pharmaceutical and agrochemical research, has been accomplished via various methods . One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature .Molecular Structure Analysis
The molecular weight of “1-(Cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid” is 195.21 g/mol. More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.Chemical Reactions Analysis
Azetidines can be synthesized through various chemical reactions, including the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Scientific Research Applications
Medicinal Chemistry: Synthesis of Dolasetron Mesylate
1-(Cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid: is utilized as an intermediate in the synthesis of dolasetron mesylate , an antiemetic agent used to prevent nausea and vomiting caused by cancer chemotherapy . The compound’s role in the synthesis pathway is crucial for the production of this therapeutic agent.
Antibacterial Drug Development
The azetidine ring, a core structure in this compound, is significant in medicinal chemistry, particularly in the synthesis of β-lactam antibiotics . These antibiotics, which include penicillins and cephalosporins, are vital in combating bacterial infections, and the azetidine component is essential for their antibacterial activity.
Agriculture: Agrochemical Research
In agrochemical research, azetidine derivatives, including 1-(Cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid , are valuable for developing novel agricultural chemicals . These compounds can lead to the creation of new pesticides or growth regulators that help in increasing crop yield and protection.
properties
IUPAC Name |
1-(cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-9(7-3-1-2-4-7)11-5-8(6-11)10(13)14/h1-2,7-8H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBXARNQTYNWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)N2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopent-3-ene-1-carbonyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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